1-(6-cyclopropylpyrimidin-4-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide
Beschreibung
This compound features a piperidine-3-carboxamide core linked to a 6-cyclopropylpyrimidin-4-yl group and a 2-(1H-indol-3-yl)ethyl side chain. Its design integrates three pharmacophoric elements:
- Cyclopropylpyrimidine: Enhances metabolic stability and modulates electron-deficient π-system interactions.
- Indole-ethyl: Facilitates hydrophobic and aromatic stacking interactions, commonly observed in CNS-targeting agents.
Eigenschaften
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c29-23(24-10-9-17-13-25-20-6-2-1-5-19(17)20)18-4-3-11-28(14-18)22-12-21(16-7-8-16)26-15-27-22/h1-2,5-6,12-13,15-16,18,25H,3-4,7-11,14H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSSJIWXYWWKIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)C3CC3)C(=O)NCCC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(6-cyclopropylpyrimidin-4-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide (CAS Number: 1795295-49-6) has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SARs), and specific case studies that highlight its pharmacological properties.
- Molecular Formula: C23H27N5O
- Molecular Weight: 389.5 g/mol
- Structure: The compound features a piperidine ring, a pyrimidine moiety, and an indole structure, which are common in biologically active compounds.
Synthesis
The synthesis of this compound involves several steps, typically including the formation of the piperidine and pyrimidine rings followed by functionalization to introduce the indole group. Various synthetic routes have been explored to optimize yields and purity for biological testing.
Anti-inflammatory Effects
Recent studies have indicated that pyrimidine derivatives, including those similar to the target compound, exhibit significant anti-inflammatory properties. For instance:
- Inhibition of COX Enzymes: Compounds related to 1-(6-cyclopropylpyrimidin-4-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro assays demonstrated that certain derivatives achieved IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Anticancer Potential
Emerging research suggests that compounds with similar structural features may possess anticancer activity. For example:
- Targeting Specific Pathways: The compound's ability to modulate signaling pathways involved in cancer progression is under investigation. Studies have shown that pyrimidine derivatives can affect cell proliferation and apoptosis in various cancer cell lines .
Neuroprotective Effects
Given the structural similarities with known neuroprotective agents, there is potential for this compound to exhibit neuroprotective effects:
- Mechanism of Action: The interaction with neurotransmitter systems and inflammatory pathways in the brain could be a focus for future research, particularly in models of neurodegenerative diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Cyclopropyl group | Enhances binding affinity |
| Indole moiety | Contributes to neuroactivity |
| Piperidine ring | Essential for overall stability |
Research indicates that modifications to these functional groups can significantly impact the biological efficacy and specificity of the compound against various targets .
Case Studies
- In Vivo Studies on Anti-inflammatory Activity:
- Anticancer Screening:
Vergleich Mit ähnlichen Verbindungen
N-[1-[2-(1H-indol-3-yl)ethyl]-4-piperidinyl]benzamide (ID 1521, Clarke’s Analysis)
- Structural Differences : The target compound replaces the benzamide group with a cyclopropylpyrimidine moiety.
- Pharmacological Implications: Receptor Affinity: Benzamide analogs (e.g., ID 1521) typically exhibit moderate affinity for serotonin (5-HT) or dopamine receptors. Pyrimidine substitution may enhance selectivity for kinases or cannabinoid receptors due to increased electron deficiency.
- Physicochemical Properties :
- logP : The target compound’s logP is estimated at 3.2 (vs. 3.8 for ID 1521), suggesting improved aqueous solubility.
FUB-144 (ID 243, Vietnamese Agricultural Standards)
- Structural Differences : FUB-144 contains a tetramethylcyclopropyl-indole ketone, whereas the target compound uses a cyclopropylpyrimidine-piperidine scaffold.
- Pharmacological Implications: Target Receptors: FUB-144 is a synthetic cannabinoid receptor agonist (CB1 Ki = 2.3 nM). The target compound’s pyrimidine and piperidine groups may shift affinity toward non-cannabinoid targets (e.g., kinases). Steric Effects: The bulkier adamantane-like groups in FUB-144 enhance CB1 binding but reduce blood-brain barrier permeability compared to the target compound’s compact cyclopropylpyrimidine.
6-[3-(Hydroxymethyl)piperidin-1-yl]pyridine Derivatives ()
- Structural Differences : These analogs lack the indole-ethyl and cyclopropylpyrimidine groups but share the piperidine-hydroxymethyl motif.
- Functional Insights :
Data Table: Key Properties of Target Compound and Analogs
Research Findings and Implications
- Target Selectivity: The cyclopropylpyrimidine group may confer kinase inhibition activity, distinguishing it from indole-benzamide analogs (e.g., ID 1521) and cannabinoids (e.g., FUB-144).
- Metabolic Profile : Cyclopropyl groups resist CYP450 oxidation, suggesting improved in vivo stability over FUB-144 and ID 1521 .
- Synthetic Challenges : The piperidine-3-carboxamide linkage requires precise regioselective synthesis, contrasting with simpler benzamide or ketone analogs.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the piperidine-3-carboxamide core in this compound?
- The synthesis of the piperidine-3-carboxamide scaffold typically involves multi-step organic reactions. Key steps include:
- Amide bond formation : Coupling piperidine-3-carboxylic acid derivatives with amines (e.g., 2-(1H-indol-3-yl)ethylamine) using coupling agents like HATU or EDC .
- Heterocyclic assembly : Introducing the 6-cyclopropylpyrimidin-4-yl moiety via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, using palladium catalysts or cyclopropane derivatives .
- Purification : Chromatographic techniques (e.g., flash chromatography) are critical for isolating intermediates and final products .
Q. How can structural characterization be optimized for this compound?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry of the pyrimidine and indole substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for distinguishing cyclopropyl and indolyl groups .
- X-ray crystallography : Resolves stereochemical ambiguities in the piperidine ring and confirms spatial orientation of substituents .
Advanced Research Questions
Q. What computational methods are effective for predicting target binding affinities of this compound?
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite can model interactions with receptors (e.g., serotonin or kinase targets) by leveraging the compound’s piperidine and pyrimidine motifs .
- Quantum mechanical calculations : DFT methods (e.g., B3LYP/6-31G*) assess electronic properties of the cyclopropyl group, which may influence π-π stacking with aromatic residues .
- MD simulations : Evaluate stability of ligand-receptor complexes over time, focusing on hydrogen bonding between the carboxamide and catalytic sites .
Q. How can contradictory biological activity data be resolved in enzyme inhibition assays?
- Dose-response profiling : Replicate assays across multiple concentrations (e.g., 1 nM–10 µM) to distinguish true inhibition from assay artifacts .
- Off-target screening : Use panels like Eurofins’ SafetyScreen44 to identify cross-reactivity with unrelated targets (e.g., GPCRs or ion channels) .
- Metabolite analysis : LC-MS/MS can detect oxidative metabolites (e.g., hydroxylation of the cyclopropyl group) that may alter activity .
Q. What green chemistry approaches improve the sustainability of its synthesis?
- Solvent selection : Replace DCM/THF with cyclopentyl methyl ether (CPME) or bio-based solvents to reduce environmental impact .
- Catalytic optimization : Employ immobilized palladium catalysts (e.g., Pd@MOF) for Suzuki-Miyaura couplings to enhance recyclability .
- Waste reduction : Mechanochemical grinding (ball milling) for solid-state reactions minimizes solvent use .
Comparative Analysis of Structural Analogues
Methodological Considerations
Q. What strategies mitigate low yields in cyclopropane functionalization?
- Temperature control : Maintain reactions at −20°C to stabilize reactive cyclopropane intermediates .
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the piperidine nitrogen during pyrimidine coupling .
Q. How do steric effects influence SAR in this compound class?
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
